molecular formula C13H10ClN3O2 B5821604 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone

6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone

Cat. No. B5821604
M. Wt: 275.69 g/mol
InChI Key: PUYBUQYOYMFDOZ-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. The 2-pyridinylhydrazone moiety in this compound is known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways that regulate cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone have been extensively studied. The compound has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone in lab experiments include its ability to exhibit a range of biological activities, its relatively low toxicity, and its ease of synthesis. However, there are also some limitations to using this compound in lab experiments. For example, the compound may exhibit different biological activities depending on the cell type or tissue being studied. In addition, the compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone. One area of research is the development of more efficient synthesis methods for the compound, which could lead to increased yield and purity. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections. Additionally, more studies are needed to elucidate the mechanism of action of the compound and to determine its potential side effects and toxicity.

Synthesis Methods

The synthesis of 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-pyridinylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the reaction conditions have been proposed to optimize the yield and purity of the product.

Scientific Research Applications

6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent viral infections. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections.

properties

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-10-6-12-11(18-8-19-12)5-9(10)7-16-17-13-3-1-2-4-15-13/h1-7H,8H2,(H,15,17)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYBUQYOYMFDOZ-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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